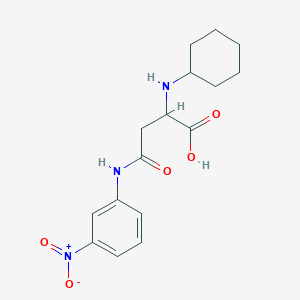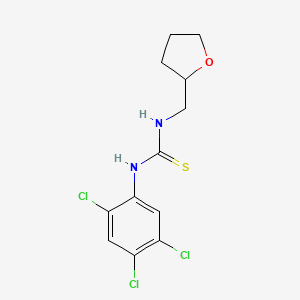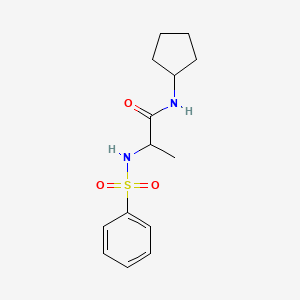![molecular formula C19H20N4O5 B4129895 N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B4129895.png)
N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea
Übersicht
Beschreibung
N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea, also known as MNPU, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea inhibits PKC activity by binding to the catalytic domain of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways. The inhibition of PKC activity by N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cardiovascular function.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea depend on the specific cellular context in which it is used. In cancer cells, N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to induce apoptosis and inhibit cell proliferation. In inflammatory cells, N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular cells, N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to improve endothelial function and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea in lab experiments is its high potency and specificity for PKC. N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to be a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. However, one of the limitations of using N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is its potential toxicity. N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea in scientific research. One direction is the development of N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea derivatives with improved potency and selectivity for PKC. Another direction is the use of N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea in combination with other drugs to enhance its therapeutic potential. Additionally, the role of PKC in various diseases and cellular processes is still not fully understood, and further research is needed to elucidate its mechanisms of action.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been widely used in scientific research as a PKC inhibitor. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes. The inhibition of PKC activity by N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases. N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has also been used as a tool to study the role of PKC in various cellular processes.
Eigenschaften
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c1-28-17-12-15(23(26)27)8-9-16(17)21-19(25)20-14-6-4-13(5-7-14)18(24)22-10-2-3-11-22/h4-9,12H,2-3,10-11H2,1H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGXVJWDMMDVLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B4129822.png)
![ethyl N-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}glycinate](/img/structure/B4129832.png)

![ethyl 1-[(4-chlorophenyl)carbonothioyl]-3-piperidinecarboxylate](/img/structure/B4129839.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4129857.png)

![methyl 2-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4129860.png)
![4-(pentanoylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4129865.png)
![7-fluoro-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-2-(2-methylpyrimidin-5-yl)quinoline-4-carboxamide](/img/structure/B4129873.png)



![N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide](/img/structure/B4129913.png)